molecular formula C19H21N5O2 B11960970 N'-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11960970
M. Wt: 351.4 g/mol
InChI Key: XZOPIDIWGAMWED-SSDVNMTOSA-N
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Description

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-Nitrosodiphenylamine
  • N-(2,4-Dimethylphenyl)formamide
  • 4-Nitrocatechol
  • Methylsuccinic acid
  • Phenyllactic acid
  • 5,6-Dimethylbenzimidazole

Uniqueness

N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-3-24(4-2)15-7-5-14(18(25)10-15)11-22-23-19(26)13-6-8-16-17(9-13)21-12-20-16/h5-12,25H,3-4H2,1-2H3,(H,20,21)(H,23,26)/b22-11+

InChI Key

XZOPIDIWGAMWED-SSDVNMTOSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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